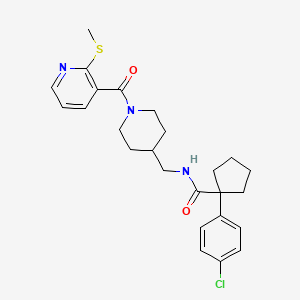
1-(4-chlorophenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C25H30ClN3O2S and its molecular weight is 472.04. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction Studies
One study delved into the molecular interactions of similar compounds with cannabinoid receptors, focusing on conformational analyses and the development of pharmacophore models. This research offers insights into the structural requirements for binding to cannabinoid receptors, which could have implications for designing drugs targeting these receptors for therapeutic purposes (Shim et al., 2002).
Antimycobacterial Research
Another study focused on the synthesis and evaluation of compounds for antimycobacterial activity. This research highlighted the potential of certain compounds in treating tuberculosis by exhibiting significant in vitro and in vivo activity against Mycobacterium tuberculosis (Kumar et al., 2008).
Anticancer and Antibacterial Evaluation
Research on the synthesis, antibacterial, and anticancer evaluation of new compounds revealed promising results against specific bacterial strains and cancer cell lines. This indicates the potential use of these compounds in developing new treatments for bacterial infections and cancer (Bondock et al., 2015).
Cytotoxic Activity and Molecular Docking
A study on the synthesis, cytotoxic activity, and molecular docking of a specific compound showed promising cytotoxic activities against cancer cell lines, further emphasizing the potential of such compounds in cancer therapy. The research also included DFT studies and molecular docking, providing a comprehensive understanding of the compound's interactions at the molecular level (El Gaafary et al., 2021).
Receptor Antagonist Studies
The exploration of the CCR5 receptor-based mechanism of action for potential HIV entry inhibitors highlights the importance of understanding receptor-ligand interactions for developing new therapeutic agents against HIV. This research offers valuable insights into the noncompetitive allosteric antagonism of the CCR5 receptor, which could lead to the development of novel HIV treatments (Watson et al., 2005).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN3O2S/c1-32-22-21(5-4-14-27-22)23(30)29-15-10-18(11-16-29)17-28-24(31)25(12-2-3-13-25)19-6-8-20(26)9-7-19/h4-9,14,18H,2-3,10-13,15-17H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPGETBRXJLNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

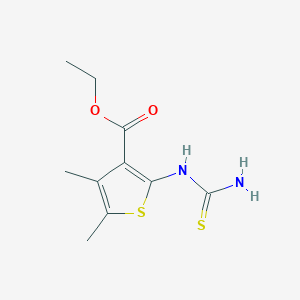
![3-Boc-4,4-dimethyl-2,2-dioxo-[1,2,3]oxathiazolidine](/img/structure/B2990584.png)

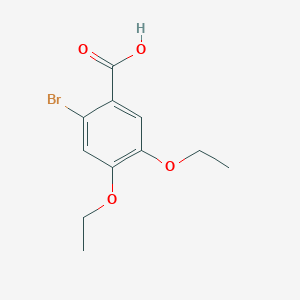

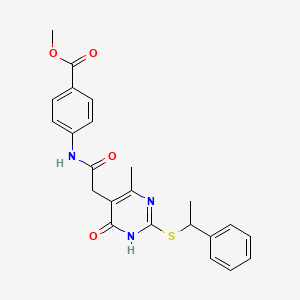
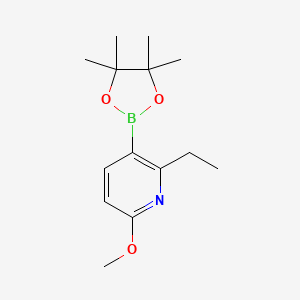
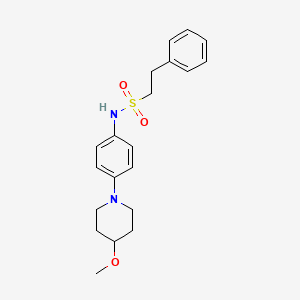
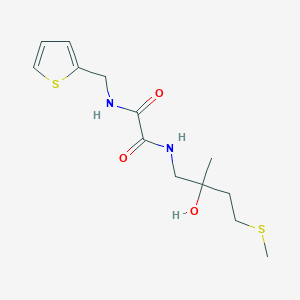

![6-[4-(1H-Imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2990600.png)

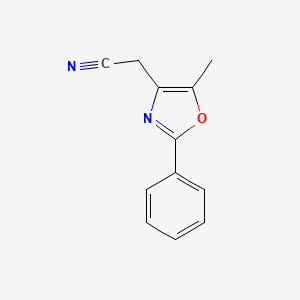
![N-[(2-chlorophenyl)methyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2990605.png)